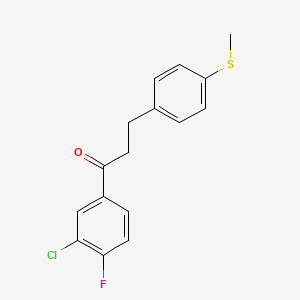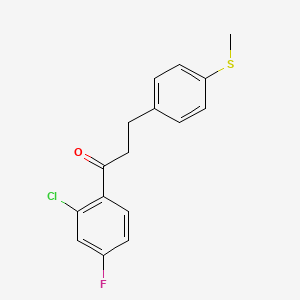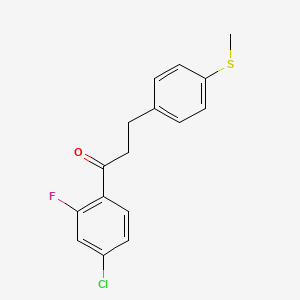![molecular formula C7H7ClN4OS B1324938 {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-33-4](/img/structure/B1324938.png)
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Übersicht
Beschreibung
The compound “{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a thiazole ring and a triazole ring . Thiazoles and triazoles are heterocyclic compounds that are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy are often used to determine the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. For example, thiamethoxam, a similar compound, readily hydrolyzes in alkaline buffer but is comparatively stable in neutral buffer solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, most neonicotinoids are water-soluble and break down slowly in the environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound is used in synthesizing 1H-1,2,3-triazole derivatives, specifically in the cyclization of aryl azides with various substrates, resulting in high yields of new products like 2-(5-methyl(amino)-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazoles and 1-aryl-(4-aryl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-5-amines (Pokhodylo, Matiychuk, & Obushak, 2009).
It has been utilized to create 1,2,3-triazole ring derivatives under milder conditions, such as the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
The compound is key in synthesizing isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contributing to structural characterization studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Applications
- Certain derivatives of the compound, specifically 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol, have shown promise in antimicrobial activity studies, particularly against bacterial and fungal strains (Jagadale, Chavan, Shinde, Sisode, Bobade, & Mhaske, 2020).
Potential in Antiviral Research
- The compound's derivatives have been investigated for their antiviral activity, particularly against COVID-19, by targeting the main coronavirus protease, highlighting its potential role in developing new antiviral agents (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
Application in Catalysis
- A derivative, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Role in Material Science
- Its applications extend to material science, particularly in the study of molecular aggregation in derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, where its behavior in different solvents has been investigated (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Wirkmechanismus
Thiazoles
are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, diuretics, and anticonvulsants .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its specific properties and potential applications. For example, the use of neonicotinoids has been linked in a range of studies to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations .
Biochemische Analyse
Biochemical Properties
{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in various biochemical activities, including antimicrobial, antifungal, and anticancer properties . The triazole ring, on the other hand, is recognized for its role in enzyme inhibition and binding interactions with proteins . These interactions can lead to the modulation of enzyme activity, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of the compound with specific enzymes can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses . Additionally, the compound’s ability to bind to DNA and RNA can result in changes in gene expression, impacting protein synthesis and cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to enzymes, leading to their inhibition or activation. For example, the thiazole ring can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity . Similarly, the triazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures . These interactions can result in changes in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For instance, the thiazole ring can participate in redox reactions, affecting the balance of reactive oxygen species and antioxidant defenses . Additionally, the triazole ring can interact with cofactors, such as NADH and FADH2, influencing energy metabolism and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Binding proteins can facilitate the compound’s distribution, enhancing its localization to target sites . These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . In the mitochondria, the compound can influence energy metabolism and oxidative stress responses . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression and cellular functions.
Eigenschaften
IUPAC Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDBXPDLLGDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180510 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952183-33-4 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801180510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















